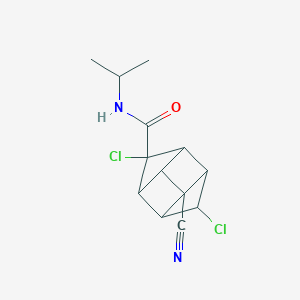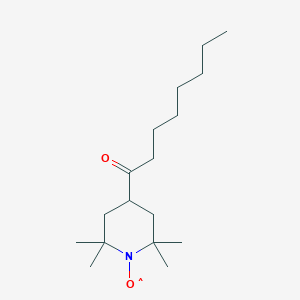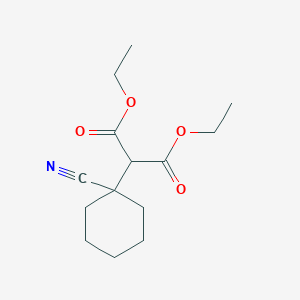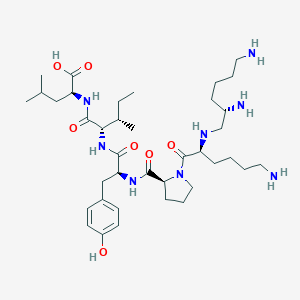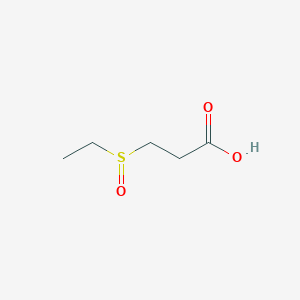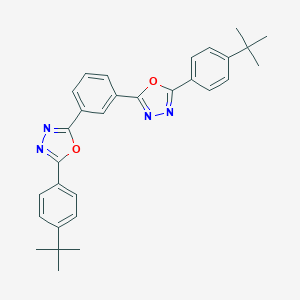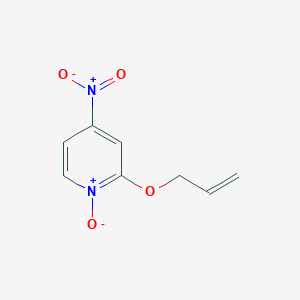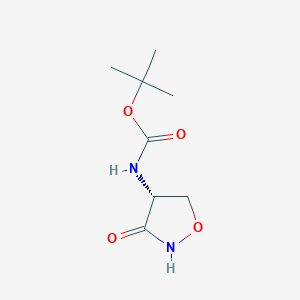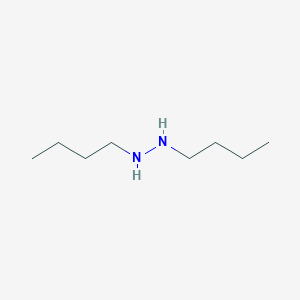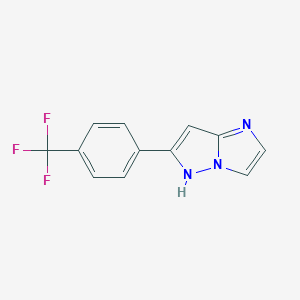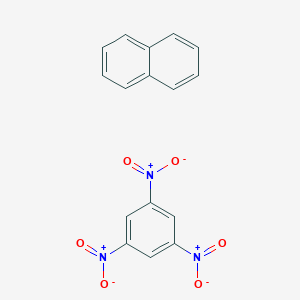
Naphthalene;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene;1,3,5-trinitrobenzene is a molecular complex formed by the interaction between naphthalene and 1,3,5-trinitrobenzene in a 1:1 ratioThe interaction between naphthalene and 1,3,5-trinitrobenzene involves donor-acceptor interactions, which result in the formation of a stable complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) typically involves the mixing of equimolar amounts of naphthalene and 1,3,5-trinitrobenzene in an appropriate solvent. The reaction is usually carried out at room temperature, and the resulting complex is isolated by filtration and recrystallization .
Industrial Production Methods
The reaction conditions remain similar, with careful control of temperature and solvent purity to ensure the formation of the desired complex .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene;1,3,5-trinitrobenzene primarily undergoes donor-acceptor interactions. The complex can participate in various types of reactions, including:
Oxidation: The naphthalene moiety can undergo oxidation under specific conditions.
Reduction: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Amino derivatives of 1,3,5-trinitrobenzene.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a model compound to study donor-acceptor interactions and charge-transfer complexes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stable complex formation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) involves donor-acceptor interactions between the naphthalene and 1,3,5-trinitrobenzene molecules. The naphthalene acts as a donor, while the 1,3,5-trinitrobenzene acts as an acceptor. This interaction leads to the formation of a stable complex, which can influence the electronic properties of the individual components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene;1,3,5-trinitrobenzene
- Naphthalene, compd. with 2-methyl-1,3,5-trinitrobenzene(1:1)
- Naphthalene, compd. with 1,3,5-trinitrobenzene-1-amine(1:1)
Uniqueness
This compound is unique due to its specific donor-acceptor interaction, which results in a stable complex with distinct electronic properties.
Propriétés
Numéro CAS |
1787-27-5 |
|---|---|
Formule moléculaire |
C16H11N3O6 |
Poids moléculaire |
341.27 g/mol |
Nom IUPAC |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
Clé InChI |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| 1787-27-5 | |
Synonymes |
naphthalene, 1,3,5-trinitrobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


